Cas no 73495-11-1 (N-acetyl-D-glucosamine-6-phosphate)

73495-11-1 structure
Productnaam:N-acetyl-D-glucosamine-6-phosphate
N-acetyl-D-glucosamine-6-phosphate Chemische en fysische eigenschappen
Naam en identificatie
-
- {[(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methoxy}phosphonic acid
- SCHEMBL4363197
- N-Acetylglucosamine 6-phosphate
- 2-acetamido-2-deoxy-6-O-phosphono-alpha-D-glucopyranose
- CHEBI:191640
- [(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate
- N-acetyl-D-glucosamine-6-phosphate
- 16G
- 2-(acetylamino)-2-deoxy-6-O-phosphono-alpha-D-glucopyranose
- NS00069801
- Q27451731
-
- Inchi: 1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8+/m1/s1
- InChI-sleutel: BRGMHAYQAZFZDJ-PVFLNQBWSA-N
- LACHT: P(=O)(O)(O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O)O1)NC(C)=O)O)O
Berekende eigenschappen
- Exacte massa: 301.05626809g/mol
- Monoisotopische massa: 301.05626809g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 6
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 4
- Complexiteit: 371
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -4.2
- Topologisch pooloppervlak: 166Ų
N-acetyl-D-glucosamine-6-phosphate Gerelateerde literatuur
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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